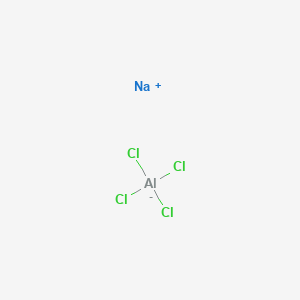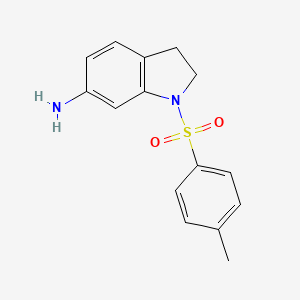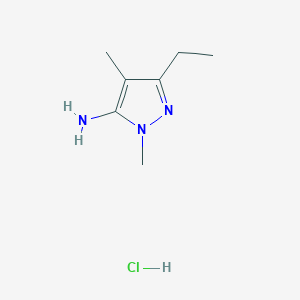
Sodium tetrachloroaluminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrachloroaluminate, also known as natrium chloroaluminate, is a chemical compound with the formula Na[AlCl4]. It is the sodium salt of the tetrachloroaluminate anion. This compound was discovered in the 20th century and is known for its high thermal and chemical stability .
Méthodes De Préparation
Sodium tetrachloroaluminate can be synthesized through the reaction of sodium chloride and aluminum trichloride. The reaction is typically carried out at high temperatures and under an inert atmosphere to prevent contamination by impurities. The reaction equation is as follows :
[ \text{Al} + 4\text{NaCl} \rightarrow \text{Na[AlCl4]} + 2\text{Na} ]
In industrial settings, the compound is produced by introducing stoichiometric amounts of sodium chloride and freshly sublimed aluminum trichloride into a reaction vessel .
Analyse Des Réactions Chimiques
Sodium tetrachloroaluminate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a Lewis acid in Friedel-Crafts reactions, facilitating the formation of alkylbenzenium carbocations which then react with aromatic rings.
Dehydration and Dehydrogenation: It is used as a dehydrating and dehydrogenating agent in organic synthesis.
Common reagents used in these reactions include alkyl halides and aromatic compounds. Major products formed from these reactions include alkylated aromatic compounds and dehydrated organic molecules .
Applications De Recherche Scientifique
Sodium tetrachloroaluminate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which sodium tetrachloroaluminate exerts its effects involves its ability to act as a Lewis acid. In Friedel-Crafts reactions, it facilitates the formation of activated electrophiles by reacting with alkyl halides. This leads to the formation of alkylbenzenium carbocations, which then react with aromatic rings to form alkylated aromatic compounds . Additionally, its role in the degradation of oil-shale kerogen involves intramolecular disproportion catalyzed by the tetrachloroaluminate melt .
Comparaison Avec Des Composés Similaires
Sodium tetrachloroaluminate can be compared with other similar compounds such as:
Sodium aluminate (NaAlO2): Unlike this compound, sodium aluminate is primarily used in water treatment and as a coagulant.
Sodium hexafluoroaluminate (Na3AlF6): This compound is used in the aluminum industry for the electrolytic production of aluminum.
Sodium tetrafluoroborate (NaBF4): It is used in organic synthesis and as a flux in metallurgy
This compound is unique due to its high thermal and chemical stability and its specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
sodium;tetrachloroalumanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRNXGMTZKKSR-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Al-](Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4Na |
Source


|
| Record name | sodium tetrachloroaluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tetrachloroaluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-16-9 |
Source


|
| Record name | Aluminate(1-), tetrachloro-, sodium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium sodium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)


![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

